REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[N+:15]([C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1)([O-:17])=[O:16].O>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:22](=[O:23])[C:21]2[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:26][CH:25]=2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
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Name
|
|
Quantity
|
19.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
132 mL
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Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
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Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
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CUSTOM
|
Details
|
After stirring at 10° C. for a further 1 hour the reaction mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
whilst maintaining the temperature below 15° C
|
Type
|
CUSTOM
|
Details
|
to warn to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase further extracted with dichloromethane (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with a 0.5 M aqueous solution of sodium carbonate (100 mL)
|
Type
|
CUSTOM
|
Details
|
with brine (100 mL), and then evaporated to low bulk
|
Type
|
ADDITION
|
Details
|
treated with petroleum ether (80–100° C.) (100 mL)
|
Type
|
CUSTOM
|
Details
|
After removal of further solvent, and trituration
|
Type
|
CUSTOM
|
Details
|
the insoluble material collected
|
Type
|
WASH
|
Details
|
was washed with petroleum ether (40–60° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |